Cas no 1614-11-5 (2-Aminobenzotriazole)
2-Aminobenzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 2H-Benzotriazol-2-amine
- 2-AMINOBENZOTRIAZOLE
- 2-Benzotriazolamine
- benzotriazol-2-amine
- 2H-Benzo[d][1,2,3]triazol-2-amine
- 2H-1,2,3-Benzotriazol-2-amine
- NSC164774
- 2-Amino-2H-benzotriazole
- 2-hydrobenzotriazole-2-ylamine
- 2H-1,2,3-Benzotriazol-2-ylamine
- FCH916585
- SBB085864
- VZ23762
- ZB010689
- A20792
- FT-0633709
- DTXSID70167139
- Z56788659
- AKOS003617475
- Benzotriazol-2-ylamine
- A810259
- BAA61411
- MFCD00724002
- NSC-164774
- SCHEMBL2022886
- InChI=1/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H
- NSC 164774
- 1614-11-5
- AS-57950
- T70369
- CS-0159548
- DB-043492
- A1585
- 1,2,3-BENZOTRIAZOL-2-AMINE
- YYZVLEJDGSWXII-UHFFFAOYSA-N
- AF-628/30886031
- 2-Aminobenzotriazole
-
- MDL: A151239
- Inchi: 1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2
- InChI Key: YYZVLEJDGSWXII-UHFFFAOYSA-N
- SMILES: N1(N)N=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 134.05900
- Monoisotopic Mass: 134.059246
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 56.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.5
- Melting Point: 120.0 to 124.0 deg-C
- Boiling Point: 319.3°Cat760mmHg
- Flash Point: 146.9°C
- Refractive Index: 1.773
- PSA: 56.73000
- LogP: 0.72630
- Solubility: Not determined
2-Aminobenzotriazole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
2-Aminobenzotriazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Aminobenzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A869796-100mg |
2-Aminobenzotriazole |
1614-11-5 | 98% | 100mg |
447.30 | 2021-05-17 | |
| TRC | A630883-1mg |
2-Aminobenzotriazole |
1614-11-5 | 1mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630883-2mg |
2-Aminobenzotriazole |
1614-11-5 | 2mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A630883-10mg |
2-Aminobenzotriazole |
1614-11-5 | 10mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1585-1g |
2-Aminobenzotriazole |
1614-11-5 | 98.0%(GC) | 1g |
¥2790.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1585-100mg |
2-Aminobenzotriazole |
1614-11-5 | 98.0%(GC) | 100mg |
¥335.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151239-100mg |
2-Aminobenzotriazole |
1614-11-5 | 98% | 100mg |
¥459.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151239-1g |
2-Aminobenzotriazole |
1614-11-5 | 98% | 1g |
¥2299.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151239-250mg |
2-Aminobenzotriazole |
1614-11-5 | 98% | 250mg |
¥799.90 | 2023-09-04 | |
| Alichem | A019098921-1g |
2H-Benzo[d][1,2,3]triazol-2-amine |
1614-11-5 | 95% | 1g |
604.89 USD | 2021-06-17 |
2-Aminobenzotriazole Suppliers
2-Aminobenzotriazole Related Literature
-
C. D. Campbell,C. W. Rees J. Chem. Soc. C 1969 742
-
C. D. Campbell,C. W. Rees Chem. Commun. (London) 1965 192
-
3. The structure of N-aminoazoles: an experimental (X-ray and 15N NMR) and theoretical studyM. a de la Concepción Foces-Foces,Félix Hernández Cano,Rosa M a . Claramunt,Dionisia Sanz,Javier Catalán,Fernando Fabero,Alain Fruchier,José Elguero J. Chem. Soc. Perkin Trans. 2 1990 237
-
4. N-oxides and related compounds. Part XLIII. Formation of N-nitroimides by base-catalysed nitrationAlan R. Katritzky,James W. Mitchell J. Chem. Soc. Perkin Trans. 1 1973 2624
-
5. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pK a, 13C and 15N NMR spectroscopy and crystallography) and theoretical studyRosa M a . Claramunt,Dionísia Sanz,Javier Catalán,Fernando Fabero,Norman A. García,Concepción Foces-Foces,Antonio L. Llamas-Saiz,José Elguero a 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Rosa M a . Claramunt Dionísia Sanz Javier Catalán Fernando Fabero Norman A. García Concepción Foces-Foces Antonio L. Llamas-Saiz José Elguero J. Chem. Soc. Perkin Trans. 2 1993 1687
Additional information on 2-Aminobenzotriazole
Comprehensive Overview of 2-Aminobenzotriazole (CAS No. 1614-11-5): Properties, Applications, and Research Insights
2-Aminobenzotriazole (CAS No. 1614-11-5), a heterocyclic organic compound, has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. This benzotriazole derivative is characterized by its unique molecular structure, featuring a fused benzene and triazole ring with an amino group at the 2-position. Researchers and industry professionals frequently search for terms like "2-Aminobenzotriazole synthesis", "CAS 1614-11-5 applications", and "benzotriazole derivatives in drug discovery", reflecting its growing relevance in scientific and industrial domains.
The compound's physicochemical properties make it a valuable intermediate in organic synthesis. With a molecular formula of C6H6N4 and a molar mass of 134.14 g/mol, 2-Aminobenzotriazole exhibits moderate solubility in polar solvents like water and ethanol, which is crucial for its utilization in various reactions. Recent studies highlight its role as a corrosion inhibitor and a ligand in coordination chemistry, addressing contemporary challenges in material durability and catalytic processes. Searches for "eco-friendly corrosion inhibitors" and "nitrogen-containing heterocycles in catalysis" often lead to discussions about this compound's potential.
In the pharmaceutical sector, 2-Aminobenzotriazole serves as a key building block for bioactive molecules. Its structural motif is found in compounds investigated for antimicrobial, antiviral, and anticancer properties. The surge in interest for "heterocyclic compounds in medicinal chemistry" and "small molecule drug development" underscores its importance. Notably, its mechanism of action in inhibiting certain enzymes has been explored in neurodegenerative disease research, aligning with trending topics like "Alzheimer's disease therapeutics" and "enzyme-targeted drug design".
From an industrial perspective, the compound's stability and functional groups enable its use in polymer modification and dye synthesis. Manufacturers seeking "high-performance polymer additives" or "specialty chemicals for coatings" frequently evaluate 2-Aminobenzotriazole derivatives. Environmental considerations have also driven research into its biodegradation pathways, responding to queries about "green chemistry approaches" and "sustainable chemical production".
Analytical techniques for characterizing 2-Aminobenzotriazole, such as HPLC analysis and spectroscopic methods, are another area of frequent inquiry. Laboratories often search for "CAS 1614-11-5 purity standards" or "benzotriazole UV-Vis spectra" to ensure quality control. Recent advancements in computational chemistry have further enabled predictive studies on its reactivity, catering to the growing demand for "in silico molecular modeling" solutions.
Ongoing research continues to uncover novel applications of 2-Aminobenzotriazole, particularly in emerging fields like energy storage materials and photovoltaic devices. Its electron-rich structure makes it a candidate for organic semiconductors, connecting to popular searches about "next-generation solar cells" and "conductive organic materials". As regulatory frameworks evolve, documentation on its handling guidelines and compatibility data remains highly sought after by compliance officers and safety professionals.
The global market for benzotriazole derivatives is projected to expand, with 2-Aminobenzotriazole playing a notable role. Industry reports analyzing "specialty chemicals market trends" or "fine chemical growth drivers" frequently reference this compound. Its cost-effective synthesis routes and multifunctionality position it as a sustainable alternative to more complex intermediates, resonating with the industry's shift toward "atom-efficient synthesis" and "waste-minimized processes".
1614-11-5 (2-Aminobenzotriazole) Related Products
- 95-14-7(1H-Benzotriazole)
- 27556-51-0(1h-benzotriazole)
- 273-02-9(2H-Benzotriazole)
- 36262-80-3(2H-Phenanthro[9,10-d]triazol-2-amine)
- 269-12-5(1H-Naphtho2,3-d1,2,3triazole)
- 5331-89-5(Copper;2h-benzotriazole)
- 774219-14-6(1H-Benzotriazol-1-ylium)
- 1185072-03-0(1H-Benzotriazole-4,5,6,7-d)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)